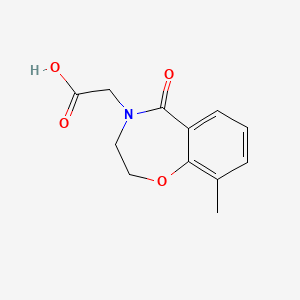

(9-methyl-5-oxo-2,3-dihydro-1,4-benzoxazepin-4(5H)-yl)acetic acid

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

(9-methyl-5-oxo-2,3-dihydro-1,4-benzoxazepin-4(5H)-yl)acetic acid is a heterocyclic compound belonging to the benzoxazepin family. Known for its unique structural features, this compound exhibits a broad spectrum of chemical behaviors and has piqued the interest of researchers for its potential applications in chemistry, biology, and medicine. The compound’s inherent reactivity and biological activity make it a topic of extensive study.

Preparation Methods

Synthetic Routes and Reaction Conditions

One common method for synthesizing (9-methyl-5-oxo-2,3-dihydro-1,4-benzoxazepin-4(5H)-yl)acetic acid involves the cyclization of suitable precursors under specific conditions:

Cyclization: : Precursor compounds like 2-aminophenols and carboxylic acid derivatives are subjected to cyclization reactions in the presence of a dehydrating agent such as thionyl chloride. This facilitates the formation of the benzoxazepin ring.

Oxidation: : The oxidation state at the 5th position is established by employing oxidizing agents such as chromium trioxide.

Industrial Production Methods

Industrially, the compound is produced through a multi-step synthesis route that ensures high yield and purity. Automated reaction setups and precise control of reaction parameters, like temperature and pH, are essential for efficient production.

Chemical Reactions Analysis

Types of Reactions It Undergoes

Oxidation: : (9-methyl-5-oxo-2,3-dihydro-1,4-benzoxazepin-4(5H)-yl)acetic acid can undergo oxidation reactions with agents like potassium permanganate to form carboxylic acids.

Reduction: : Reduction reactions, using agents like lithium aluminium hydride, can transform the ketone functional group to alcohol.

Substitution: : Electrophilic aromatic substitution reactions can occur at the benzene ring, where groups like nitro or halogen can be introduced.

Common Reagents and Conditions

Oxidation: : Potassium permanganate in acidic medium.

Reduction: : Lithium aluminium hydride in anhydrous ether.

Substitution: : Halogenating agents like N-bromosuccinimide in the presence of light.

Major Products Formed

From Oxidation: : Carboxylic acids.

From Reduction: : Alcohol derivatives.

From Substitution: : Halogenated or nitro derivatives of the original compound.

Scientific Research Applications

Chemistry

In chemistry, the compound serves as a building block for synthesizing more complex structures. Its reactivity profile makes it useful for studying reaction mechanisms and developing new synthetic methods.

Biology

In biological research, (9-methyl-5-oxo-2,3-dihydro-1,4-benzoxazepin-4(5H)-yl)acetic acid is studied for its interaction with various biomolecules. It has shown promise in binding studies with enzymes and receptors.

Medicine

Medically, this compound is investigated for its potential therapeutic properties. Its unique structure offers avenues for the development of novel drugs, particularly those targeting specific enzymes or receptors involved in diseases.

Industry

In the industrial sector, this compound’s derivatives are utilized in manufacturing specialty chemicals and materials, such as polymers and advanced coatings.

Mechanism of Action

The mechanism by which (9-methyl-5-oxo-2,3-dihydro-1,4-benzoxazepin-4(5H)-yl)acetic acid exerts its effects is closely related to its interaction with specific molecular targets. For example, it may inhibit certain enzymes by binding to their active sites, preventing substrate access and subsequent catalysis. Pathways involving signal transduction and gene expression modulation are also areas of active research to elucidate its broader biological impacts.

Comparison with Similar Compounds

Uniqueness

Unlike its analogs, (9-methyl-5-oxo-2,3-dihydro-1,4-benzoxazepin-4(5H)-yl)acetic acid features a unique combination of functional groups that impart distinct chemical reactivity and biological activity.

Similar Compounds

Benzoxazepine: : A parent compound with a simpler structure.

2,3-Dihydro-1,4-benzoxazepine: : Lacking the oxo group, influencing its reactivity.

5-Oxo-2,3-dihydro-1,4-benzoxazepine: : Lacking the methyl group, impacting its biological activity.

This deep dive into the compound should give you a solid understanding of its chemical properties and applications. Let's keep exploring the wonderful world of chemistry, shall we?

Properties

IUPAC Name |

2-(9-methyl-5-oxo-2,3-dihydro-1,4-benzoxazepin-4-yl)acetic acid |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H13NO4/c1-8-3-2-4-9-11(8)17-6-5-13(12(9)16)7-10(14)15/h2-4H,5-7H2,1H3,(H,14,15) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KDJNBBGRWKLYRC-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C2C(=CC=C1)C(=O)N(CCO2)CC(=O)O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H13NO4 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

235.24 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![{(2-Chlorobenzyl)[(4-nitrophenyl)sulfonyl]amino}acetic acid](/img/structure/B7885785.png)

![(2-oxo-1-propyl-2,3-dihydro-1H-pyrido[2,3-b][1,4]thiazin-3-yl)acetic acid](/img/structure/B7885796.png)

![Ethyl 2-[(aminocarbonyl)amino]-3-methylbutanoate](/img/structure/B7885804.png)

![Ethyl 2-(ethylthio)-4-({[(4-methylbenzyl)amino]carbonyl}amino)-1,3-thiazole-5-carboxylate](/img/structure/B7885821.png)

![Ethyl 3-[(cyclobutylcarbonyl)amino]-1-benzofuran-2-carboxylate](/img/structure/B7885828.png)

![5-Methyl-2-(4-methylphenyl)-2,3-dihydroimidazo[1,2-a]pyridine](/img/structure/B7885832.png)

![(2E)-4-oxo-4-[(2-oxopropyl)amino]but-2-enoic acid](/img/structure/B7885880.png)